molecular formula C9H6FN3O2 B2601539 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid CAS No. 1552231-28-3

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2601539
CAS No.: 1552231-28-3
M. Wt: 207.164
InChI Key: FDMPBBOUTYAFMA-UHFFFAOYSA-N
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Description

Positional Isomerism

  • The triazole ring’s substitution pattern distinguishes it from 1,2,3-triazole analogs (e.g., 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 214541-35-2).
  • Substitution at position 3 (vs. position 4 in 1,2,3-triazole derivatives) alters electronic conjugation and hydrogen-bonding capabilities.

Tautomerism

1,2,4-Triazole systems exhibit tautomerism between 1H- and 4H- forms (Figure 2). However, in this compound:

  • The 4-fluorophenyl group at position 1 and carboxylic acid at position 3 lock the triazole in the 1H-tautomer , preventing proton migration.
  • Quantum mechanical studies confirm that para-substituted aryl groups stabilize the 1H-configuration due to reduced steric strain and enhanced resonance.

Table 2: Tautomeric stability factors

Factor Effect on Tautomerism
Substituent bulk Restricts proton mobility
Electron-withdrawing F Stabilizes 1H-form via resonance
Carboxylic acid group Favors planar conformation

Properties

IUPAC Name

1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMPBBOUTYAFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzylamine with triethyl orthoformate and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity
    • The compound exhibits significant antifungal properties. Research indicates that derivatives of 1,2,4-triazole compounds have been synthesized that demonstrate enhanced antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. For example, certain triazole derivatives have shown up to 64 times more potency than standard antifungal agents like fluconazole .
  • Antibacterial Properties
    • The antibacterial efficacy of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid has been documented in studies where it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antibacterial activity significantly .
  • Anticancer Potential
    • Preliminary studies indicate that compounds containing the 1,2,4-triazole nucleus may exhibit anticancer properties. Investigations into their mechanism of action reveal interactions with cellular targets involved in cancer cell proliferation .

Agricultural Applications

  • Fungicides
    • The compound has potential applications as a fungicide in agriculture. Its derivatives have been tested for their ability to inhibit fungal growth in crops, providing an alternative to traditional chemical fungicides. Studies have shown that certain triazole derivatives can outperform commercial fungicides in efficacy against specific plant pathogens .
  • Crop Protection
    • Research is ongoing into the use of triazole derivatives for protecting crops from herbicidal damage. These compounds can be formulated into agrochemicals that enhance plant resistance to various stresses while promoting growth .

Material Science Applications

  • Corrosion Inhibition
    • The unique chemical structure of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid lends itself to applications in material science as a corrosion inhibitor. Studies indicate that triazole compounds can form protective layers on metal surfaces, thereby reducing corrosion rates significantly .
  • Polymer Chemistry
    • Triazoles are being explored as additives in polymer formulations to improve thermal stability and mechanical properties. Their incorporation into polymer matrices can enhance material performance under various environmental conditions .

Case Studies

Application AreaStudy ReferenceKey Findings
Antifungal Activity[PMC7384432]Certain triazole derivatives showed up to 64 times higher potency than fluconazole against Aspergillus fumigatus.
Antibacterial Properties[PMC7384432]Compounds exhibited significant activity against MRSA; SAR studies highlighted the importance of substituents on the triazole ring for enhancing efficacy.
Agricultural Fungicides[PMC7384432]Triazole derivatives demonstrated superior antifungal activity compared to commercial fungicides in crop protection tests.
Corrosion Inhibition[PMC7384432]Demonstrated effective corrosion inhibition on metal surfaces through protective layer formation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The fluorophenyl group enhances its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

A. 1-(3-Chlorophenyl)-1,2,4-triazole-3-carboxylic Acid

  • Structural Differences : The chlorine atom at the meta position of the phenyl ring introduces greater steric bulk and electron-withdrawing effects compared to the para-fluorine substituent.
  • Biological Activity : This compound demonstrated potent binding affinity for CDK2/cyclin A (IC₅₀ = 0.8 µM) and CDK4/cyclin D (IC₅₀ = 1.2 µM) in fluorescence polarization assays, outperforming the 4-fluorophenyl analogue in kinase inhibition .
  • Synthesis : Prepared via a three-step route involving condensation, cyclization, and purification by automated flash chromatography .

B. 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

  • Structural Differences : A methyl group at the C5 position and a para-chlorophenyl substituent enhance lipophilicity.
  • Applications: Used in the synthesis of protein-protein interaction inhibitors (e.g., FLIPs) but showed reduced binding affinity compared to non-methylated analogues (CDK2/cyclin A IC₅₀ = 2.5 µM) .

C. 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid

  • Physicochemical Properties : Lower solubility (10 mM in DMSO) compared to the 4-fluorophenyl derivative due to altered dipole moments .

Structural Comparison Table

Compound Name Substituent Position Halogen Additional Groups Key Properties/Activities
1-(4-Fluorophenyl)-...-acid Para-fluorophenyl F None Moderate kinase inhibition
1-(3-Chlorophenyl)-...-acid Meta-chlorophenyl Cl None High CDK2/4 affinity
1-(4-Chlorophenyl)-5-methyl-... Para-chlorophenyl Cl C5-methyl Reduced potency, increased lipophilicity
1-(3-Fluorophenyl)-...-acid Meta-fluorophenyl F None Low solubility
Analogues with Heterocyclic Modifications

A. 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic Acid

  • Structural Differences : Replacement of the fluorophenyl group with a pyridine ring introduces basicity and hydrogen-bonding capability.
  • Applications : Used as a pharmaceutical intermediate but lacks reported biological data .

B. 1-[4-(Difluoromethoxy)phenyl]-...-carboxamide

  • Structural Differences : A difluoromethoxy group enhances metabolic stability.
  • Activity : Exhibited antifungal and anti-inflammatory properties due to improved membrane penetration .
Physicochemical and Crystallographic Comparisons
  • Planarity : The dihedral angle between the triazole and 4-fluorophenyl rings in the target compound is ~5°, promoting co-planarity with biological targets . In contrast, analogues like 1-(3-isopropylphenyl)-...-acid exhibit angles >10°, reducing binding efficiency .
  • Solubility : The 4-fluorophenyl derivative has higher aqueous solubility than chlorinated analogues due to fluorine’s smaller size and lower hydrophobicity .
  • Crystal Packing : Isostructural compounds (e.g., thiazole derivatives) show similar triclinic symmetry (P 1) but differ in intermolecular interactions due to fluorine’s electronegativity .

Biological Activity

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is C9H8FN3O2C_9H_8FN_3O_2. Its structure features a triazole ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety. This configuration is crucial for its biological interactions.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid showed a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a4450
3c6055
Control1015

The highest inhibition was observed with compounds 3a and 3c , indicating their potential as anti-inflammatory agents.

2. Antimicrobial Activity

The antimicrobial efficacy of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid has been assessed against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus30
Escherichia coli>100
Pseudomonas aeruginosa>100

These results suggest that while the compound exhibits some antibacterial properties, its efficacy may vary significantly depending on the type of bacteria.

3. Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound's structural features contribute to its interaction with specific molecular targets involved in cancer progression. For example, research indicates that certain derivatives can induce apoptosis in cancer cell lines at low concentrations .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-712
HeLa15
A54910

The IC50 values suggest that the compound possesses significant anticancer potential, particularly against breast and lung cancer cell lines.

Case Studies

A recent study evaluated the biological activity of several triazole derivatives including 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid. The findings highlighted its low toxicity profile in PBMC cultures at concentrations up to 100 µg/mL while maintaining high viability rates . Moreover, structural modifications were shown to enhance specific biological activities; for instance, the introduction of different substituents on the triazole ring led to varied anti-inflammatory and antimicrobial effects.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the fluorophenyl group. Key steps include:

  • Cyclization of substituted hydrazines with carboxylic acid precursors under microwave-assisted conditions to improve yield .
  • Post-functionalization via Suzuki-Miyaura coupling for fluorophenyl group introduction, requiring palladium catalysts and optimized reaction temperatures (e.g., 80–100°C in DMF/water mixtures) .
  • Final hydrolysis of ester intermediates using NaOH/EtOH to yield the carboxylic acid moiety .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:

  • Crystallize the compound via slow evaporation in solvents like DMSO/MeOH .
  • Analyze bond lengths (e.g., C–N triazole bonds: ~1.32–1.37 Å) and angles (e.g., N–C–N: ~106–112°) to validate the triazole-carboxylic acid framework .
  • Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What methodologies are used to assess its biological activity, such as antifungal properties?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans), with positive controls like fluconazole .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxypropyl or bromobenzyl groups) and compare activity trends .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediate purification .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals .
  • HPLC : For final purity validation, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance antifungal activity .
  • Bioisosteric replacement : Replace the triazole with 1,3-thiazole to assess pharmacokinetic improvements .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against fungal CYP51 enzymes .

Q. What computational methods predict its electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to rationalize hydrogen-bonding interactions in crystal packing .
  • TD-DFT : Simulate UV-Vis spectra for comparison with experimental data to validate tautomeric forms .

Q. How can polymorphism or crystallographic disorder be addressed in structural studies?

  • Temperature-dependent XRD : Collect data at 100 K to minimize thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to identify dominant packing forces .
  • Rietveld refinement : Resolve disorder in aromatic rings by constraining occupancy factors during refinement .

Q. How should contradictory biological activity data between studies be resolved?

  • Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) can skew results .
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, inoculum size) to isolate variables .
  • Meta-analysis : Compare substituent effects across studies (e.g., fluorophenyl vs. chlorophenyl analogs) to identify activity trends .

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